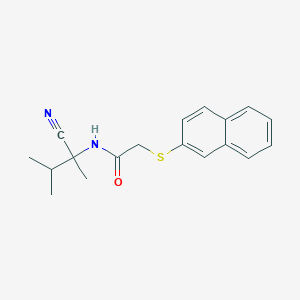
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a naphthalene ring, and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioacetamide Moiety: This could involve the reaction of a naphthalene derivative with a thioacetamide precursor under specific conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Final Assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Applications De Recherche Scientifique
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-Cyano-3-methylbutan-2-yl)-2-(benzylthio)acetamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties compared to phenyl or benzyl analogs
Propriétés
Formule moléculaire |
C18H20N2OS |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-2-ylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2OS/c1-13(2)18(3,12-19)20-17(21)11-22-16-9-8-14-6-4-5-7-15(14)10-16/h4-10,13H,11H2,1-3H3,(H,20,21) |
Clé InChI |
OYALGRURKNXLMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C#N)NC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















